molecular formula C8H8N4S B7568589 4-cyclopropyl-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole

4-cyclopropyl-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole

Cat. No. B7568589
M. Wt: 192.24 g/mol
InChI Key: KTENOWOHZUBECY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyclopropyl-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a heterocyclic compound that contains a thiazole and a triazole ring. The compound exhibits potent biological activity and has been studied extensively for its potential use in drug development.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole is not fully understood. However, it is believed that the compound exerts its biological activity by inhibiting the activity of specific enzymes and proteins in the target organism. The compound has been found to inhibit DNA synthesis, which may contribute to its antimicrobial and antitumor activity.
Biochemical and Physiological Effects:
The compound has been found to exhibit potent biological activity, including antimicrobial, antitumor, anti-inflammatory, and antioxidant activity. The compound has also been found to exhibit neuroprotective activity, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The compound exhibits potent biological activity and has been studied extensively for its potential use in drug development. However, the compound has some limitations, including its low solubility in water, which may limit its use in certain applications. Additionally, the compound may exhibit toxicity at high concentrations, which may limit its use in vivo.

Future Directions

There are several future directions for the study of 4-cyclopropyl-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole. One potential direction is the development of novel derivatives of the compound with improved solubility and reduced toxicity. Additionally, the compound may be studied for its potential use in the treatment of specific diseases, including cancer, inflammatory conditions, and neurodegenerative diseases. The compound may also be studied for its potential use as a lead compound for the development of new drugs with improved biological activity.

Synthesis Methods

The synthesis of 4-cyclopropyl-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole is a multi-step process that involves the reaction of various reagents. The synthesis method involves the reaction of cyclopropylamine with 2-bromoacetic acid to form the intermediate compound, which is then reacted with thiosemicarbazide to form the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

The compound has been extensively studied for its potential use in drug development. It has been found to exhibit potent antimicrobial activity against various bacterial and fungal strains. The compound has also been found to exhibit antitumor activity and has been studied for its potential use in cancer treatment. Additionally, the compound has been found to exhibit anti-inflammatory and antioxidant activity, making it a potential candidate for the treatment of various inflammatory conditions.

properties

IUPAC Name

4-cyclopropyl-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c1-2-5(1)6-3-13-8(11-6)7-9-4-10-12-7/h3-5H,1-2H2,(H,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTENOWOHZUBECY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=N2)C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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